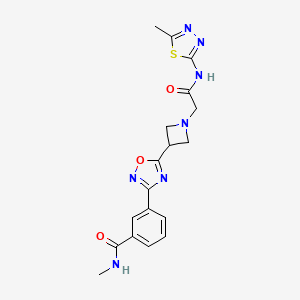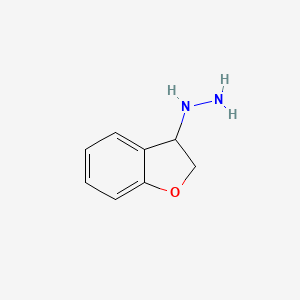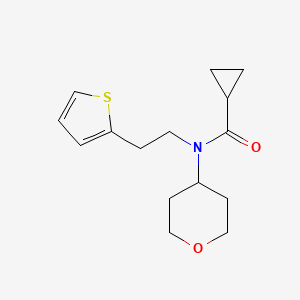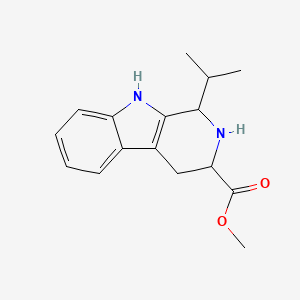![molecular formula C8H17NO2 B2864731 [3-(Propan-2-yloxy)oxolan-3-yl]methanamine CAS No. 1593918-30-9](/img/structure/B2864731.png)
[3-(Propan-2-yloxy)oxolan-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(Propan-2-yloxy)oxolan-3-yl]methanamine” is a chemical compound with the CAS Number: 1593918-30-9 . It has a molecular weight of 159.23 and its IUPAC name is (3-isopropoxytetrahydrofuran-3-yl)methanamine . The compound is typically stored at 4°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for “[3-(Propan-2-yloxy)oxolan-3-yl]methanamine” is 1S/C8H17NO2/c1-7(2)11-8(5-9)3-4-10-6-8/h7H,3-6,9H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[3-(Propan-2-yloxy)oxolan-3-yl]methanamine” has a predicted boiling point of 219.2±20.0 °C and a predicted density of 0.99±0.1 g/cm3 . Its pKa value is predicted to be 9.96±0.29 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study focused on the synthesis and characterization of related compounds, which have potential applications in various chemical processes (Zhai Zhi-we, 2014).
Antimicrobial Activities
- Research on derivatives of similar compounds revealed moderate to very good antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
Polymer Synthesis
- A study demonstrated the use of related compounds in the synthesis of 'quat-primer polymers', which are useful in various industrial applications, such as coatings and adhesives (Vishal Goel, U. Beginn, A. Mourran, & M. Möller, 2008).
Catalysis and Organic Reactions
- The compound's derivatives have been used in catalytic processes and organic reactions, highlighting its versatility in chemical synthesis (Gavin W. Roffe, G. Tizzard, S. Coles, H. Cox, & J. Spencer, 2016).
Biochemical Studies
- Similar compounds have shown potential in biochemical research, such as in the study of enzyme activities and interactions with biological molecules (M. Sankaralingam & M. Palaniandavar, 2014).
Medical Research
- Derivatives of this compound have been explored for their potential in medical research, including antimicrobial and anticancer studies, demonstrating their relevance in the development of new therapeutics (B. Preethi, R. Jayaprakash, S. Rani, & N. Vijayakumar, 2021).
Safety and Hazards
The compound is labeled with the GHS02, GHS05, and GHS07 pictograms, indicating that it is flammable, corrosive, and harmful . The hazard statements associated with the compound include H226, H302, H315, H318, and H335 , which indicate that it is flammable, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
(3-propan-2-yloxyoxolan-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2)11-8(5-9)3-4-10-6-8/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNQBOKXLKRJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CCOC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropoxytetrahydrofuran-3-yl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2864648.png)
![N-(3-acetamidophenyl)-2-((4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2864649.png)



triazin-4-one](/img/structure/B2864654.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864655.png)

![trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol](/img/structure/B2864660.png)
![4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864661.png)



